N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, this would include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any notable features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its typical reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Research on N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide includes studies on its synthesis and structural characteristics. One study detailed the structure of the title compound, showing that the geometric parameters are similar to those of related compounds, except for some differences in specific angles and torsional angles. The molecule's structure facilitates interaction with receptor molecules during biological activity due to the positioning of the amide hydrogen and the methanesulfonyl group (Gowda, Foro, & Fuess, 2007).
Applications in Organic Synthesis
Several studies have explored the compound's utility in organic synthesis. For example, its derivatives have been used in the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds with significant potential in the synthesis of complex organic molecules (Liu et al., 2009). Moreover, its role in nucleophilic fluoroalkylation of esters and sulfinates with di- and monofluoromethyl sulfones has been demonstrated, showcasing its versatility in introducing fluorinated groups into organic frameworks, which is of high interest in pharmaceutical and materials science (Ni, Zhang, & Hu, 2009).
Safety And Hazards
This would involve examining any known hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into its mechanism of action.
properties
IUPAC Name |
N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3S/c1-17(15,16)13(6-9(14)12-11)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKSSHGQYWHXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide (non-preferred name) |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.